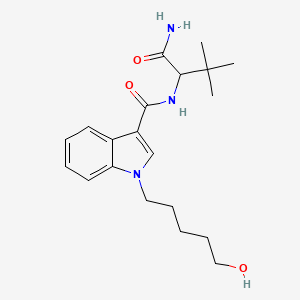

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ADBICA N-(5-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite. It is derived from ADBICA, a synthetic cannabinoid that has been identified in herbal blends. The compound is known for its structural similarity to other aminoalkylindoles, which are known to potently activate cannabinoid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ADBICA N-(5-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of ADBICA. The reaction typically requires a hydroxylating agent under controlled conditions to ensure the selective introduction of the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of ADBICA N-(5-hydroxypentyl) metabolite follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistency and yield. The compound is then purified using techniques such as chromatography to achieve the desired purity levels .

Types of Reactions:

Oxidation: ADBICA N-(5-hydroxypentyl) metabolite can undergo further oxidation to form carboxylic acids.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to the parent compound.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Parent compound (ADBICA).

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ADBICA N-(5-hydroxypentyl) metabolite is primarily used in forensic and research applications. It serves as an analytical reference standard for the detection and quantification of synthetic cannabinoids in biological samples. The compound is also used in studies investigating the metabolism and toxicology of synthetic cannabinoids .

Mechanism of Action

The mechanism of action of ADBICA N-(5-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors. The compound binds to cannabinoid receptors, mimicking the effects of natural cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in the physiological effects associated with cannabinoid receptor activation .

Comparison with Similar Compounds

- ADB-PINACA N-(5-hydroxypentyl) metabolite

- ADBICA N-(4-hydroxypentyl) metabolite

- ADB-PINACA N-(4-hydroxypentyl) metabolite

Comparison: ADBICA N-(5-hydroxypentyl) metabolite is unique due to its specific hydroxylation at the 5-position of the pentyl chain. This structural feature distinguishes it from other similar compounds, which may have hydroxylation at different positions or different substituents on the indole ring. The specific position of the hydroxyl group can influence the compound’s metabolic stability and interaction with cannabinoid receptors .

Biological Activity

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indole-3-carboxamide, commonly referred to as a synthetic cannabinoid, is part of a class of compounds that mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This article delves into the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and associated risks.

- Molecular Formula : C19H28N4O3

- Molecular Weight : 360.4506 g/mol

- CAS Number : 2748161-03-5

- Structure : The compound features an indole backbone with various substituents that influence its biological activity.

This compound acts primarily as a cannabinoid receptor agonist , particularly at the CB1 receptor. This interaction is responsible for its psychoactive effects, which can include euphoria, altered perception, and in some cases, anxiety or paranoia. The compound's structure allows it to bind effectively to cannabinoid receptors in the central nervous system (CNS), leading to various physiological responses.

Pharmacological Profile

The pharmacological profile of this compound indicates significant agonistic activity at cannabinoid receptors, which is summarized in the following table:

| Property | Details |

|---|---|

| CB1 Receptor Affinity | High |

| CB2 Receptor Affinity | Moderate |

| Psychoactive Effects | Euphoria, altered sensory perception |

| Potential Therapeutic Uses | Pain management, anti-inflammatory effects |

Clinical Implications

Research has explored the potential therapeutic applications of synthetic cannabinoids like this compound in managing pain and inflammation. A study published in the European Journal of Medicinal Chemistry indicated that compounds with similar structures could serve as selective CB1 agonists for pain control and treatment of cerebral ischemia following strokes or traumatic injuries .

Adverse Effects

Despite potential benefits, the use of synthetic cannabinoids has been associated with various adverse effects. Reports indicate that users may experience severe anxiety, hallucinations, and even psychosis. A systematic review highlighted numerous cases of intoxication and fatalities linked to synthetic cannabinoids, emphasizing the need for caution in their use .

Properties

CAS No. |

2460433-27-4 |

|---|---|

Molecular Formula |

C20H29N3O3 |

Molecular Weight |

359.5 g/mol |

IUPAC Name |

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)indole-3-carboxamide |

InChI |

InChI=1S/C20H29N3O3/c1-20(2,3)17(18(21)25)22-19(26)15-13-23(11-7-4-8-12-24)16-10-6-5-9-14(15)16/h5-6,9-10,13,17,24H,4,7-8,11-12H2,1-3H3,(H2,21,25)(H,22,26) |

InChI Key |

ICYIIRAAIJKCGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.